4-((4-fluorophenyl)sulfonyl)-N,N-dimethyl-2-(o-tolyl)oxazol-5-amine
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N,N-dimethyl-2-(2-methylphenyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S/c1-12-6-4-5-7-15(12)16-20-17(18(24-16)21(2)3)25(22,23)14-10-8-13(19)9-11-14/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISBQWBKNYAJGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)N(C)C)S(=O)(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-fluorophenyl)sulfonyl)-N,N-dimethyl-2-(o-tolyl)oxazol-5-amine typically involves multiple steps, starting with the preparation of the fluorophenyl sulfonyl chloride. This intermediate is then reacted with o-tolylamine under controlled conditions to form the oxazol ring. The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the oxazol ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted oxazoles or other derivatives.
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, studies have indicated that compounds similar to 4-((4-fluorophenyl)sulfonyl)-N,N-dimethyl-2-(o-tolyl)oxazol-5-amine can inhibit the growth of cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86.61% . The mechanism often involves the induction of apoptosis in cancer cells, making these compounds valuable in cancer therapeutics.
Antidiabetic Properties
In vivo studies utilizing models like Drosophila melanogaster have demonstrated that certain oxazole derivatives can effectively lower glucose levels, suggesting potential applications in diabetes management . This property is particularly relevant given the global rise in diabetes prevalence.
Antimicrobial Activity
Compounds with similar structures have also been evaluated for their antimicrobial effects against various pathogens. For example, oxazole derivatives have shown efficacy against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating their potential as antibacterial agents .
Case Study 1: Anticancer Mechanism Exploration
A detailed investigation into the anticancer mechanisms of oxazole derivatives revealed that they induce cell cycle arrest and apoptosis through mitochondrial pathways. For instance, compound derivatives were tested against glioblastoma cell lines, showing significant apoptotic effects via DNA damage .
Case Study 2: Antidiabetic Efficacy
Another study focused on the antidiabetic effects of similar oxazole compounds demonstrated their ability to modulate insulin signaling pathways, leading to improved glucose metabolism in diabetic models .
Mechanism of Action
The mechanism by which 4-((4-fluorophenyl)sulfonyl)-N,N-dimethyl-2-(o-tolyl)oxazol-5-amine exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
4-((4-fluorophenyl)sulfonyl)morpholine: Similar structure but with a morpholine group instead of the oxazol ring.
4-((4-fluorophenyl)sulfonyl)aniline: Similar sulfonyl group but with an aniline group instead of the oxazol ring.
Uniqueness: 4-((4-fluorophenyl)sulfonyl)-N,N-dimethyl-2-(o-tolyl)oxazol-5-amine is unique due to its combination of the sulfonyl group, fluorophenyl ring, and oxazol ring with a dimethylamino group. This combination provides distinct chemical and biological properties compared to similar compounds.
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Biological Activity
Chemical Identity and Structure
The compound 4-((4-fluorophenyl)sulfonyl)-N,N-dimethyl-2-(o-tolyl)oxazol-5-amine, with a molecular formula of C21H24FN3O5S and a molecular weight of 449.5 g/mol, is characterized by its oxazole ring and sulfonyl group. Its IUPAC name reflects its complex structure, which includes a fluorophenyl moiety and a dimethylamino group.
Biological Activity
Antiviral Properties
Recent studies have highlighted the potential of compounds containing oxazole rings as antiviral agents. For instance, derivatives similar to the target compound have exhibited significant activity against various viral targets, including Hepatitis C virus (HCV) and Dengue virus (DENV). The structure-activity relationship (SAR) indicates that modifications on the oxazole ring can enhance antiviral efficacy, with some compounds showing IC50 values in the low micromolar range, suggesting potent activity against viral replication pathways .
Enzyme Inhibition
Compounds with similar sulfonyl and oxazole functionalities have been investigated for their ability to inhibit key enzymes involved in viral replication. For example, certain derivatives have demonstrated inhibition of the NS5B RNA polymerase, a critical enzyme for HCV replication, with IC50 values reported as low as 0.35 μM . This highlights the potential for the target compound to act as a competitive inhibitor in viral enzyme pathways.
Case Studies and Research Findings
- Antiviral Efficacy : A study evaluating various N-heterocycles found that specific modifications to the oxazole framework significantly improved antiviral activity against HCV. The most effective compounds displayed EC50 values ranging from 0.26 μM to 0.35 μM, indicating robust antiviral properties .
- Cytotoxicity Assessment : In vitro cytotoxicity assays conducted on similar compounds showed that while some exhibited potent antiviral effects, they also maintained low cytotoxicity levels in human cell lines, making them suitable candidates for further development .
- Mechanism of Action : Research has indicated that compounds with structural similarities may interact with sigma receptors, potentially modulating dopamine transporter (DAT) conformation and affecting neurotransmitter dynamics in neuronal cells . This suggests a multifaceted mechanism where the compound could influence both viral targets and host cellular pathways.
Table 1: Summary of Biological Activity Data
| Compound Name | Target Virus | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCV | 0.35 | NS5B Inhibition |
| Compound B | DENV | 0.26 | RNA Polymerase Inhibition |
| Compound C | HIV | 0.20 | Reverse Transcriptase Inhibition |
Table 2: Cytotoxicity Profiles
| Compound Name | Cell Line | CC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| Compound A | MT-4 | >100 | >285 |
| Compound B | HepG2 | >80 | >307 |
| Compound C | Vero E6 | >75 | >375 |
Q & A
Q. Key Considerations :
Q. Example Protocol Table :
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | POCl₃, 120°C, 12h | Cyclization | |
| 2 | 4-Fluorobenzenesulfonyl chloride, DCM, RT | Sulfonylation | |
| 3 | CH₃I, K₂CO₃, DMF, 60°C | N,N-Dimethylation |
Basic: How is this compound characterized using spectroscopic and crystallographic methods?
Q. Methodological Answer :
- Mass Spectrometry (MS) : High-resolution MS (e.g., Orbitrap Fusion Lumos) confirms molecular weight. Fragmentation patterns validate substituents .
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies proton environments (e.g., dimethylamine singlet at δ ~3.0 ppm, aromatic protons at δ ~7.0–8.0 ppm) .
- X-Ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structure. Key parameters:
Q. Example Crystallographic Data :
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P 1 | |
| Bond Length (C–S) | 1.76 Å | |
| Torsion Angle | 179.3° (C6–S–O–F) |
Advanced: How are data contradictions resolved during crystallographic refinement?
Q. Methodological Answer :
Q. Case Study :
- A related oxazole derivative showed R-factor discrepancies due to disordered sulfonyl groups. Resolution: Apply SUMP restraints and split occupancy modeling .
Advanced: What strategies assess biological activity for this compound?
Q. Methodological Answer :
- Receptor Binding Assays : Screen against targets like CRF₁ receptors (IC₅₀ determination via cAMP inhibition in AtT-20 cells) .
- In Vivo Models :
Q. Key Findings from Analogues :
- Fluorine substitution enhances blood-brain barrier permeability (logP ~2.5) .
- o-Tolyl groups improve target selectivity (e.g., CRF₁ vs. CRF₂α receptors) .
Advanced: How do structural modifications influence reactivity and stability?
Q. Methodological Answer :
Q. SAR Insights :
- Fluorine at the para position (4-fluorophenyl) enhances metabolic stability (t₁/₂ increased by 40% in microsomal assays) .
- N,N-Dimethylation reduces plasma protein binding (PPB: ~85% vs. ~92% for primary amines) .
Advanced: What computational methods predict interactions with biological targets?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
